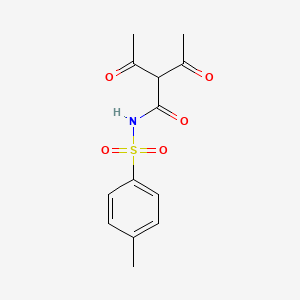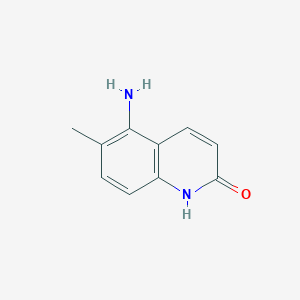
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This particular compound features a chloro and methoxy substituent on the pyridazine ring, along with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methoxy-pyridazine and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The 6-chloro-3-methoxy-pyridazine is reacted with acetyl chloride in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions: 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridazine derivatives.
科学的研究の応用
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents, along with the ethanone group, contribute to its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
6-Chloro-3-methoxy-pyridazine: Lacks the ethanone group, which may result in different chemical and biological properties.
3-Methoxy-6-methyl-pyridazine: Substituted with a methyl group instead of a chloro group, leading to variations in reactivity and applications.
4-Chloro-3-methoxy-pyridine: A pyridine derivative with similar substituents but different ring structure, affecting its overall properties.
Uniqueness: 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone is unique due to the combination of its chloro, methoxy, and ethanone substituents on the pyridazine ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
869852-15-3 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC名 |
1-(6-chloro-3-methoxypyridazin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O2/c1-4(11)5-3-6(8)9-10-7(5)12-2/h3H,1-2H3 |
InChIキー |
VXLCINMWUKLJOC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NN=C1OC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide](/img/structure/B8531934.png)

![3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8531951.png)






![3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8531998.png)

![1-[4-(Methylsulfonyl)benzyl]homopiperazine](/img/structure/B8532006.png)


